Bis(pentabromophenyl) fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

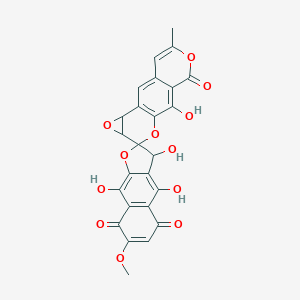

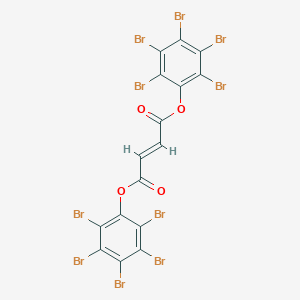

Bis(pentabromophenyl) fumarate (BPBF) is a flame retardant compound that is commonly used in electronic devices, textiles, and building materials. It is a white powder that is insoluble in water and has a high thermal stability. BPBF is a member of the class of brominated flame retardants, which are known for their ability to reduce the flammability of materials. In recent years, there has been increasing interest in the scientific research application of BPBF due to its potential health and environmental effects.

Mecanismo De Acción

Bis(pentabromophenyl) fumarate acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These radicals interfere with the combustion process, reducing the flammability of materials. However, the exact mechanism of action of Bis(pentabromophenyl) fumarate in living organisms is not well understood. It is thought that Bis(pentabromophenyl) fumarate may disrupt hormonal and neurological processes, leading to potential health effects.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that Bis(pentabromophenyl) fumarate can have a range of biochemical and physiological effects on living organisms. Bis(pentabromophenyl) fumarate has been shown to disrupt thyroid hormone levels, which can lead to developmental and metabolic disorders. Additionally, Bis(pentabromophenyl) fumarate has been shown to have neurotoxic effects, including impairments in learning and memory. Bis(pentabromophenyl) fumarate has also been linked to reproductive and developmental effects, including reduced fertility and birth defects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bis(pentabromophenyl) fumarate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Bis(pentabromophenyl) fumarate is a well-characterized compound, with extensive data available on its properties and effects. However, there are also limitations to the use of Bis(pentabromophenyl) fumarate in lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. Additionally, Bis(pentabromophenyl) fumarate can have variable effects depending on the species and experimental conditions used, making it difficult to generalize findings.

Direcciones Futuras

There are several future directions for research on Bis(pentabromophenyl) fumarate. One area of interest is the potential health effects of exposure to Bis(pentabromophenyl) fumarate in humans and wildlife. Studies are needed to better understand the mechanisms of action of Bis(pentabromophenyl) fumarate and the long-term effects of exposure. Additionally, there is a need for alternative flame retardant compounds that are less toxic and more environmentally friendly. Research is ongoing to develop new flame retardants that can provide effective fire protection without the potential health and environmental risks associated with Bis(pentabromophenyl) fumarate.

Métodos De Síntesis

Bis(pentabromophenyl) fumarate can be synthesized through a reaction between pentabromophenol and fumaric acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The synthesis of Bis(pentabromophenyl) fumarate is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Bis(pentabromophenyl) fumarate has been the subject of extensive scientific research due to its potential health and environmental effects. Studies have shown that Bis(pentabromophenyl) fumarate can accumulate in the environment and in living organisms, leading to potential health risks. Bis(pentabromophenyl) fumarate has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding. Additionally, Bis(pentabromophenyl) fumarate has been shown to have toxic effects on aquatic organisms, including fish and algae.

Propiedades

Número CAS |

15108-51-7 |

|---|---|

Nombre del producto |

Bis(pentabromophenyl) fumarate |

Fórmula molecular |

C16H2Br10O4 |

Peso molecular |

1057.2 g/mol |

Nombre IUPAC |

bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+ |

Clave InChI |

DXPKDGZNZOIMJZ-OWOJBTEDSA-N |

SMILES isomérico |

C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

SMILES |

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

SMILES canónico |

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Otros números CAS |

68091-86-1 15108-51-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.